molecular formula C14H18F2N2O2 B6285714 tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate CAS No. 1375472-42-6

tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Cat. No. B6285714
CAS RN: 1375472-42-6
M. Wt: 284.3
InChI Key:
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Description

“tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate” is a chemical compound with the molecular formula C14H18F2N2O2 . It is related to the benzodiazepine class of compounds, which are widely used in medicine for their sedative and anxiolytic effects .


Molecular Structure Analysis

The molecular structure of this compound includes a benzodiazepine ring, which is a fused benzene and diazepine ring . It also contains two fluorine atoms at the 7 and 8 positions, and a tert-butyl carboxylate group attached to the 4 position of the diazepine ring .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 284.3 g/mol. Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the literature.

Scientific Research Applications

Tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate has been used in a variety of scientific research applications, including drug development, biochemistry, and pharmacology. In drug development, this compound has been used as an intermediate in the synthesis of novel drugs, such as anticonvulsants and anxiolytics. In biochemistry, this compound has been used in the synthesis of peptides and proteins, as well as in the study of enzyme mechanisms and the regulation of gene expression. In pharmacology, this compound has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to study the effects of drugs on the central nervous system.

Mechanism of Action

Tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a synthetic molecule that acts as an agonist at the GABA receptors, which are located in the central nervous system. It binds to the GABA receptors and increases the activity of the GABA neurotransmitter, which leads to a decrease in neuronal excitability and an increase in the inhibition of neuronal activity. This leads to a decrease in anxiety, a decrease in seizures, and an increase in relaxation.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to reduce anxiety, reduce seizures, and increase relaxation. It has also been shown to increase the levels of dopamine and serotonin in the brain, which can lead to an increase in mood and improved cognition. It has also been shown to reduce inflammation and increase the levels of antioxidant enzymes, which can lead to improved health and longevity.

Advantages and Limitations for Lab Experiments

Tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is a synthetic molecule, which makes it easy to synthesize and use in experiments. It also has a high solubility, which makes it easy to dissolve in a variety of solvents and use in experiments. Additionally, it is a non-toxic compound, which makes it safe to use in experiments. The main limitation of this compound is that it is not a natural molecule, which means that it may not be as effective as a natural molecule in certain experiments.

Future Directions

Tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate has a wide range of potential applications in scientific research, and there are many possible future directions for its use. One possible future direction is the use of this compound in drug development, as it can be used to synthesize novel drugs. Another possible future direction is the use of this compound in biochemistry, as it can be used in the synthesis of peptides and proteins, as well as in the study of enzyme mechanisms and the regulation of gene expression. Additionally, this compound could be used in pharmacology to study the pharmacokinetics and pharmacodynamics of drugs, as well as to study the effects of drugs on the central nervous system. Finally, this compound could be used to study the effects of drugs on the immune system, as it has been shown to reduce inflammation and increase the levels of antioxidant enzymes.

Synthesis Methods

Tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate can be synthesized through a variety of methods, including organic synthesis and chemical synthesis. The most common method of synthesis is the reaction of tert-butyl chloride with 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylic acid, which yields this compound as a product. Other methods of synthesis include the reaction of tert-butyl bromide with 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylic acid and the reaction of tert-butyl alcohol with 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate involves the reaction of 7,8-difluoro-1,4-benzodiazepin-5-one with tert-butyl glycinate followed by esterification with chloroformic acid.", "Starting Materials": [ "7,8-difluoro-1,4-benzodiazepin-5-one", "tert-butyl glycinate", "chloroformic acid" ], "Reaction": [ "Step 1: React 7,8-difluoro-1,4-benzodiazepin-5-one with tert-butyl glycinate in the presence of a base such as sodium hydride or potassium carbonate to form tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate intermediate.", "Step 2: Esterify the intermediate with chloroformic acid in the presence of a base such as triethylamine or pyridine to form tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1375472-42-6

Molecular Formula

C14H18F2N2O2

Molecular Weight

284.3

Purity

95

Origin of Product

United States

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